molecular formula C8H8ClNO2 B1309103 Methyl 5-amino-2-chlorobenzoate CAS No. 42122-75-8

Methyl 5-amino-2-chlorobenzoate

Cat. No.: B1309103
CAS No.: 42122-75-8
M. Wt: 185.61 g/mol
InChI Key: LBNPBOFVHYOPIB-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chlorobenzoate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the 5-position and a chlorine atom at the 2-position on the benzene ring, with a methyl ester functional group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-chlorobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 2-chlorobenzoate to form methyl 2-chloro-5-nitrobenzoate, followed by reduction of the nitro group to an amino group using reducing agents such as tin chloride in the presence of hydrochloric acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzoates depending on the nucleophile used in the reaction.

    Reduction Products: Amino derivatives with different functional groups.

    Oxidation Products: Nitroso or nitro derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-amino-2-chlorobenzoate has the molecular formula C8H8ClNO2C_8H_8ClNO_2 and a CAS number of 42122-75-8. The compound features:

  • Chlorine atom at the 2-position of the benzoate ring.
  • Amino group attached to the methylene carbon.
  • Methyl ester group , contributing to its reactivity and solubility.

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for:

  • Antimicrobial Activity : Research indicates that compounds derived from this compound exhibit significant antibacterial properties against various pathogens. For instance, studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. The presence of both amino and chlorobenzoate functionalities is believed to enhance its biological activity, leading to ongoing investigations into its potential as an anticancer agent.

Agrochemical Applications

In agriculture, this compound is being studied for its potential use as a pesticide or herbicide. Its chemical structure allows it to interact with biological systems in plants, potentially leading to effective pest control solutions. Preliminary studies suggest it may disrupt metabolic pathways in target pests.

Case Study 1: Antimicrobial Activity

A study published in Molecular Cancer Therapeutics demonstrated that derivatives of this compound exhibited significant inhibition against specific bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

Research conducted on various cancer cell lines indicated that this compound derivatives showed promising cytotoxic effects. These findings support further investigation into their mechanisms of action and therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of methyl 5-amino-2-chlorobenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

  • Methyl 2-amino-5-chlorobenzoate
  • Methyl 5-chloro-2-nitrobenzoate
  • Methyl 2-chloro-5-nitrobenzoate

Comparison: Methyl 5-amino-2-chlorobenzoate is unique due to the specific positioning of the amino and chlorine groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as methyl 2-amino-5-chlorobenzoate, it may exhibit different chemical and biological properties due to the distinct electronic and steric effects of the substituents .

Biological Activity

Methyl 5-amino-2-chlorobenzoate, with the molecular formula C8_{8}H8_{8}ClN O2_{2} and a molecular weight of approximately 185.61 g/mol, is an organic compound recognized for its significant biological activity and potential applications in pharmaceuticals. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorobenzoate structure where a chlorine atom is substituted at the second position and an amino group at the fifth position of the benzoate ring. Its planar conformation contributes to its stability in crystalline form, as indicated by a root mean square deviation of 0.0410 Å from the plane through the non-hydrogen atoms.

Biological Activity Overview

This compound has been primarily studied for its role as a pharmaceutical intermediate, particularly in the synthesis of quinazolinones, compounds known for their antitumor and antimicrobial properties. The compound's structure allows it to interact effectively with biological systems, potentially influencing various biochemical pathways.

While specific mechanisms of action for this compound are not fully elucidated, research indicates that derivatives of this compound can inhibit enzymes involved in metabolic pathways. This suggests potential therapeutic applications in drug development. Interaction studies have also explored its effects on DNA and RNA, which may contribute to its biological effects.

Synthesis

The synthesis of this compound typically involves several steps:

  • Chlorination : Introduction of chlorine at the second position of the benzoic acid derivative.
  • Amination : Substitution of the amino group at the fifth position.
  • Esterification : Formation of the methyl ester.

This multi-step synthesis highlights its utility as an intermediate in more complex organic reactions.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds. The following table summarizes these comparisons:

Compound NameSimilarityKey Features
Methyl 3-amino-2-chlorobenzoate0.94Chlorine at position 2; amino group at position 3
Methyl 3-amino-2,4-dichlorobenzoate0.91Two chlorine substituents; amino group at position 3
Methyl 3-amino-4-chlorobenzoate0.89Chlorine at position 4; amino group at position 3
Methyl 3-amino-5-chlorobenzoate0.89Chlorine at position 5; amino group at position 3
Methyl 3-amino-2-chloro-2-methylbenzoate0.88Methyl substitution alongside chlorine and amino groups

The unique arrangement of functional groups in this compound imparts distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Research has highlighted several important findings regarding the biological activity of this compound:

  • Antitumor Activity : In vitro studies demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting its utility in developing new antimicrobial agents.
  • Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in metabolic processes, which may lead to therapeutic applications in metabolic disorders.

Safety and Handling

As with any new compound, proper safety precautions should be observed when handling this compound. Although specific hazard information is limited, general safety guidelines for organic chemicals should be followed to minimize risks associated with exposure.

Q & A

Q. Basic: What are the optimal synthetic routes for Methyl 5-amino-2-chlorobenzoate, and how can intermediates be purified?

This compound is synthesized via halogenation of 2-aminobenzoic acid derivatives followed by esterification. Key steps include:

  • Halogenation : React 2-aminobenzoic acid with N-halosuccinimide (e.g., NCS for chlorination) in DMF at 100°C for regioselective substitution .
  • Esterification : Treat the halogenated intermediate (e.g., 2-amino-5-chlorobenzoic acid) with thionyl chloride in methanol to form the methyl ester .
  • Purification : Use flash chromatography (e.g., petroleum ether/EtOAc = 9:1) for intermediates and slow evaporation of methanol for single-crystal growth .

Q. Advanced: How can crystallographic data resolve structural ambiguities in this compound?

X-ray crystallography is critical for confirming molecular geometry and hydrogen bonding. For this compound:

  • Planarity : The aromatic ring and ester group exhibit near-planarity (RMSD = 0.041 Å), confirmed via SHELXL refinement .
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds form a six-membered ring (graph set S(6)), while intermolecular N–H⋯O interactions stabilize the crystal lattice .
  • Software Tools : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to analyze diffraction data and resolve disorder or twinning .

Q. Advanced: How do hydrogen bonding patterns influence the solid-state properties of this compound?

Graph set analysis (based on Etter’s rules) reveals:

  • Primary Motifs : The dominant motif is D(2)D(2) for intermolecular N–H⋯O bonds, creating chains along the crystallographic axis .
  • Impact on Stability : These interactions enhance thermal stability, as evidenced by high melting points (209–213°C for related analogs) .
  • Methodology : Use Mercury or CrystalExplorer to visualize and quantify hydrogen bond networks from CIF files .

Q. Advanced: How can structural modifications of this compound enhance pharmacological activity?

This compound serves as a precursor in photopharmacology. For example:

  • Azobenzene Derivatives : React with diazonium salts to create photoswitchable inhibitors (e.g., eDHFR inhibitors). Monitor activity via 1H^{1}H-NMR binding assays .
  • Optimization : Introduce electron-withdrawing groups (e.g., –NO2_2) at the 4-position to modulate electron density and binding affinity .
  • Validation : Compare experimental IC50_{50} values with DFT-calculated electrostatic potential maps to predict bioactivity .

Q. Advanced: How can researchers address conflicting spectroscopic data during synthesis?

Contradictions in 1H^{1}H-NMR or mass spectrometry often arise from byproducts or regioselectivity issues:

  • Byproduct Identification : Use LC-MS to detect halogenation byproducts (e.g., dihalogenated analogs) .
  • Regioselectivity Control : Adjust reaction temperature (e.g., <80°C) and solvent polarity (e.g., DMF vs. THF) to favor mono-substitution .
  • Validation : Cross-check melting points (literature range: 124–126°C for derivatives) and HRMS data (e.g., [M+H]+^+ = 317.0694 for azobenzene analogs) .

Q. Basic: What analytical techniques are essential for characterizing this compound?

  • NMR : 1H^{1}H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., δ 8.43 ppm for aromatic H in S18b) .
  • Mass Spectrometry : HRMS (APCI+^+) to verify molecular ions and isotopic chlorine patterns (35Cl/37Cl ratio) .
  • XRD : Single-crystal diffraction for absolute configuration and packing analysis .

Q. Advanced: What strategies mitigate challenges in scaling up synthesis?

  • Solvent Optimization : Replace DMF with recyclable solvents (e.g., ionic liquids) to reduce waste .
  • Catalysis : Use Pd/C or CuI to accelerate halogenation steps and improve yields .
  • Process Analytics : Implement inline FTIR to monitor reaction progress and detect intermediates .

Properties

IUPAC Name

methyl 5-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNPBOFVHYOPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409457
Record name methyl 5-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42122-75-8
Record name methyl 5-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-Amino-2-chlorobenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloro-5-aminobenzoic acid (1.5 g, 8.74 mmol) was dissolved in methanol (8 ml) and sulphuric acid (1 ml) was added drop wise with stirring. The reaction mixture was then heated to 86° C. for 18 hr then allowed to cool to room temperature before solvent was removed in vacuo. The resultant purple solid was then dissolved in water and 5M NaOH solution was added until pH 7 was reached. This was then washed with ethyl acetate. The organics were dried over Na2SO4 and solvent was removed in vacuo to give the title compound as a purple oil (1.51 g, 8.12 mmol, 93%): LCMS: [M+H]+=186, Rt=0.88 min, 95% purity.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

A solution of 10 g of 2-chloro-5-(amino)benzoic acid in 250 mL of methanol was saturated with HCl (gas) and stirred for 16 h. The solution was concentrated in vacuo, diluted with water, made neutral with 5N NaOH and extracted twice with ether. The organic layers were washed with a portion of brine, combined, dried over sodium sulfate and evaporated to afford 10 g of title compound as a slightly pink solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Chloro-5-nitro-benzoic acid methyl ester 15 (4.3 g, 20.2 mmol), SnCl2-2H2O (45.5 g, 201.8 mmol) and ethanol (100 mL) were combined into a sealed pressure vial and was sonicated for 2 hr. The solvent was concentrated and the residue was dissolved in EtOAc, washed with NaHCO3, brine, dried over MgSO4 and filtered. The solvent was evaporated to give the desired product 16 (2.8 g, 73%).
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2-2H2O
Quantity
45.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
73%

Synthesis routes and methods IV

Procedure details

To a slurry of 5-amino-2-chloro-benzoic acid (20.0 g, 0.12 mol) in methanol (150 mL) was added concentrated sulfuric acid (25 mL). The resulting reaction was heated at reflux for 4 hours, cooled, and concentrated in vacuo. The residual was taken up in water and neutralized with Na2CO3. The aqueous was extracted with CH2Cl2 (3×). The organics were dried over sodium sulfate and concentrated in vacuo to yield the above named compound (14.0 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a stirred solution of 5-amino-2-chloro-benzoic acid (50 g, 291 mmol) in methanol (300 mL) was added thionyl chloride (45 mL, 605 mmol) dropewise at 0° C. Then the mixture solution was refluxed for 12 hours before cooling to room temperature. Then the reaction mixture was concentrated in vacuo and the residue was dissolved in ethyl acetate (500 mL), washed with saturated aqueous sodium bicarbonate solution (3×100 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to afford 5-amino-2-chloro-benzoic acid methyl ester (54 g, quant.) as a pale-white solid: LC/MS m/e calcd for C8H8ClNO2 (M+H)+: 186.61, observed: 185.9.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 5-amino-2-chlorobenzoate
Methyl 5-amino-2-chlorobenzoate
Methyl 5-amino-2-chlorobenzoate
Methyl 5-amino-2-chlorobenzoate
Methyl 5-amino-2-chlorobenzoate
Methyl 5-amino-2-chlorobenzoate

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